5MPN

PFKFB4 Kinase Inhibition Isoform Selectivity

5MPN is the only first-in-class, orally bioavailable, isoform-selective PFKFB4 inhibitor for tumor metabolism research. It competitively inhibits PFKFB4 at the F6P site (Ki=8.6 μM) without PFK-1/PFKFB3 cross-reactivity at 10 μM. Its oral bioavailability enables robust in vivo studies—validated in LLC and H460 xenograft models at 120 mg/kg p.o. Unlike PFKFB3 inhibitors (e.g., PFK158), only 5MPN delivers unambiguous PFKFB4 target deconvolution. Procure for reproducible glycolytic flux analysis and preclinical proof-of-concept studies.

Molecular Formula C15H19N3O4
Molecular Weight 305.33 g/mol
CAS No. 47208-82-2
Cat. No. B11934678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5MPN
CAS47208-82-2
Molecular FormulaC15H19N3O4
Molecular Weight305.33 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C(C=CN=C21)NCCCCCO[N+](=O)[O-]
InChIInChI=1S/C15H19N3O4/c1-21-14-7-5-6-12-13(8-10-17-15(12)14)16-9-3-2-4-11-22-18(19)20/h5-8,10H,2-4,9,11H2,1H3,(H,16,17)
InChIKeyYBOILUNNGBGURC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5MPN (CAS 47208-82-2) Baseline Overview for Oncology and Metabolism Researchers


5MPN, chemically defined as 5-(N-(8-methoxy-4-quinolyl)amino)pentyl nitrate, is a first-in-class, orally bioavailable, and selective small-molecule inhibitor of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 4 (PFKFB4) [1]. This compound operates as a competitive inhibitor at the fructose-6-phosphate (F6P) binding site, with a reported inhibition constant (Ki) of 8.6±1.9 μM for the PFKFB4 kinase domain [1]. As a selective metabolic probe, 5MPN is primarily utilized in research focused on tumor glucose metabolism, where it serves as a key tool for interrogating the functional role of PFKFB4 in glycolysis and cancer cell proliferation [2].

5MPN Critical Differentiation: Why Close Analogs Cannot Substitute for PFKFB4-Specific Studies


Generic substitution with other glycolytic inhibitors or PFKFB family members is scientifically untenable for 5MPN due to its demonstrated isoform selectivity profile and in vivo pharmacokinetic advantages. Unlike PFKFB3 inhibitors (e.g., PFK158, PFK15) which exhibit cross-reactivity, 5MPN demonstrates selective inhibition of PFKFB4 without affecting PFK-1 or PFKFB3 at effective concentrations (up to 10 μM) [1]. Furthermore, 5MPN's established high oral bioavailability distinguishes it from many tool compounds lacking in vivo utility, enabling robust preclinical proof-of-concept studies in tumor metabolism [1]. The evidence below quantifies these critical, non-substitutable differentiators.

5MPN Quantitative Differentiation Evidence: Procurement-Driven Comparator Data


5MPN Isoform Selectivity: Quantified PFKFB4 Inhibition vs. PFK-1 and PFKFB3

5MPN acts as a selective PFKFB4 inhibitor, showing no significant cross-reactivity with the closely related glycolytic enzymes PFK-1 and PFKFB3. In a kinase activity assay, 5MPN inhibited recombinant PFKFB4 with a Ki of 8.6±1.9 μM. In contrast, it demonstrated no inhibition of PFK-1 or PFKFB3 kinase activity when tested at a concentration of 10 μM [1]. This selectivity profile is critical for avoiding off-target metabolic perturbations.

PFKFB4 Kinase Inhibition Isoform Selectivity

5MPN vs. PFKFB3 Inhibitors: Cross-Reactivity Comparison

In a comparative study, known PFKFB3 inhibitors PFK15 and PFK158 were found to inhibit PFKFB4 less efficiently than 5MPN. While the study does not provide exact numeric Ki values for PFK15/PFK158 on PFKFB4, it concludes that these PFKFB3-targeting agents exhibit reduced efficacy against PFKFB4 relative to the specific inhibitor 5MPN [1]. This establishes 5MPN as a superior tool for interrogating PFKFB4-specific biology.

PFKFB4 PFKFB3 Inhibitor Selectivity Enzyme Kinetics

5MPN In Vivo Oral Bioavailability: Pharmacokinetic Advantage Over Tool Compounds

5MPN demonstrates high oral bioavailability, enabling convenient and cost-effective in vivo dosing. Following oral administration (120 mg/kg PO) in C57BL/6 mice, 5MPN suppressed the growth of Lewis lung carcinomas (LLC) and reduced intratumoral F2,6BP levels, confirming both systemic exposure and target engagement [1]. This contrasts with many tool compounds that require intravenous or intraperitoneal administration, which can limit their utility for chronic studies.

Oral Bioavailability In Vivo PK Cancer Metabolism PFKFB4

5MPN Differential Anti-Proliferative Activity in Glioblastoma Models

In glioblastoma (GBM) cell lines, 5MPN demonstrates potent anti-proliferative effects with quantifiable IC50 values. The compound exhibited half-maximal inhibitory concentrations of 14.62 µM in U251 cells and 10.15 µM in T98 cells [1]. Additionally, 5MPN significantly inhibited glycolysis at 5 µM and invasiveness at 2 µM in these GBM models, providing a dose-response profile that supports its use in studying metabolic vulnerabilities in brain cancers.

Glioblastoma Glycolysis IC50 PFKFB4

5MPN Selective Cytostatic Effect on Transformed vs. Non-Transformed Cells

5MPN displays a selective cytostatic effect, suppressing the proliferation of RAS-transformed H460 lung adenocarcinoma cells while sparing non-transformed epithelial cells. In comparative assays, 5MPN treatment led to a marked G1 cell cycle arrest specifically in transformed H460 cells [1]. This differential sensitivity underscores the compound's potential to target cancer cell metabolism without inducing broad toxicity to normal proliferating cells.

Selective Cytotoxicity Cancer Metabolism PFKFB4 H460

5MPN First-in-Class Status: Unique PFKFB4 Inhibitor Chemotype

5MPN was discovered via structure-based virtual computational screening and is recognized as the first-in-class selective PFKFB4 inhibitor [1]. This designation is based on its unique quinoline scaffold with a pentyl nitrate side chain, which is structurally distinct from other PFKFB family inhibitors like the chalcone-derived PFK15 and PFK158 [2]. As a first-in-class agent, 5MPN provides a novel chemotype for exploring PFKFB4 biology without the confounding chemical features of earlier compounds.

First-in-Class PFKFB4 Chemical Probe Drug Discovery

5MPN Recommended Research Applications: Where 5MPN Delivers Differentiated Value


Investigating PFKFB4-Specific Roles in Tumor Glycolysis

Use 5MPN in vitro to selectively inhibit the PFKFB4 kinase domain without affecting PFK-1 or PFKFB3. This is essential for deconvoluting the specific contribution of PFKFB4 to F2,6BP synthesis and glycolytic flux in cancer cell lines, as demonstrated by its competitive inhibition of the F6P binding site (Ki=8.6 μM) and lack of cross-reactivity at 10 μM [1]. Studies should include dose-response curves (0-50 μM) to observe reduction in intracellular F2,6BP and subsequent metabolic changes [2].

Preclinical In Vivo Tumor Metabolism and Growth Studies via Oral Dosing

Employ 5MPN in syngeneic or xenograft mouse models where oral bioavailability is required for chronic treatment regimens. The compound's high oral bioavailability and demonstrated in vivo efficacy in suppressing LLC tumor growth and glucose uptake make it suitable for evaluating PFKFB4 as a therapeutic target in lung cancer and other solid tumors [1]. Typical oral dosing regimens include 120 mg/kg via gavage, with tumor volume and FDG-PET imaging as key readouts [1].

Studying Metabolic Vulnerabilities in Glioblastoma (GBM)

Utilize 5MPN to explore PFKFB4 dependency in glioblastoma models, where it has shown significant anti-proliferative effects with IC50 values of 14.62 µM (U251) and 10.15 µM (T98) [2]. This application is particularly valuable given the limited targeted therapies for GBM and the compound's ability to inhibit both glycolysis and invasiveness at low micromolar concentrations (5 µM and 2 µM, respectively) [2]. Combine with temozolomide or other standard-of-care agents to assess synergistic effects.

Mechanistic Studies on PFKFB4-Dependent Cell Cycle Arrest

Apply 5MPN in cell cycle analysis experiments to examine the G1 arrest phenotype observed in RAS-transformed cells [1]. This application leverages the compound's selective cytostatic effect on cancer cells versus non-transformed epithelial cells. Use flow cytometry after 48h 5MPN exposure to quantify changes in cell cycle distribution, and validate on-target effects via PFKFB4 overexpression rescue experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5MPN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.